molecular formula C20H32O2 B1676316 Mesterolone CAS No. 1424-00-6

Mesterolone

Cat. No.: B1676316
CAS No.: 1424-00-6
M. Wt: 304.5 g/mol
InChI Key: UXYRZJKIQKRJCF-TZPFWLJSSA-N
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Description

Mesterolone is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT). It is considered a weak androgen as it is inactivated by 3α-hydroxysteroid dehydrogenase in skeletal muscles . It is not a substrate for aromatase, so it is not converted into estrogen . This compound is used in the treatment of low testosterone, hypogonadism, oligozoospermia, and Leydig cell failure .


Synthesis Analysis

This compound is synthesized from 1α-methyl testosterone. In a mixture of THF, t-butanol, and ammonia, lithium is dissolved at 45° C. This mixture is then combined with a solution of 1α-methyl testosterone in THF at 50° C. After the reaction has ended, it is quenched by adding mesityl oxide .


Molecular Structure Analysis

The molecular formula of this compound is C20H32O2 . It is a 3-oxo-5alpha-steroid .


Chemical Reactions Analysis

This compound is prone to photochemical degradation. A simple and cost-effective post-derivatized TLC-densitometric method using ceric sulfate as a staining reagent has been developed for the analysis of this compound and its degradation products under various stress conditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 304.5 g/mol . It is a synthetic androgenic-anabolic steroid (AAS) used for the cure of infertility and hypogonadism .

Scientific Research Applications

Muscle Growth and Satellite Cell Influence

  • Mesterolone, a synthetic oral anabolic steroid, has been observed to significantly influence muscle growth and strength, especially in sports contexts. Studies reveal its significant impact on satellite cells (SCs), which are essential for muscle growth by forming new myonuclei. For instance, in maturing skeletal muscle fibers of chickens, this compound administration led to a notable increase in fiber size (approximately 36%) and numbers of SCs and myonuclei. This indicates this compound's role in skeletal muscle hypertrophy during maturation (Allouh & Aldirawi, 2012). Another study confirmed this effect, demonstrating an increase in pectoralis mass and fiber size, with a significant rise in SC indices and number of myonuclei upon this compound administration (Allouh & Aldirawi, 2012).

Metabolic Analysis and Stability

  • This compound's metabolic profile in horses has been studied to identify potential screening targets for controlling its misuse in equine sports. The study outlined the in vitro and in vivo metabolism of this compound in racehorses, identifying several metabolites that could be used as markers for its detection (Ho et al., 2007). A post-derivative TLC densitometric stability-indicating assay for this compound has also been developed, providing a method for analyzing this compound and its degradation products under various stress conditions (Musharraf et al., 2015).

Impact on Cardiac Muscle and Lipoprotein Profile

  • The chronic intake of this compound has been associated with significant postmortem changes in the heart of adult male albino rats, indicating its impact on the cardiac muscle's energy content, oxidative status, and histological architecture (Omran et al., 2022). In another study, this compound's adverse effect on cardiac remodeling and lipoprotein profile was noted, suggesting that while exercise can counteract some of these effects, this compound can still induce pathogenic cardiac hypertrophy and a pro-atherogenic lipoprotein profile (Fontana et al., 2008).

Other Applications and Effects

  • This compound has been used in infertility treatments due to its ability to increase sperm count, although its impact on the prostate, lipid profile, and metabolic parameters requires further study. Its high affinity for sex hormone-binding globulin (SHBG) suggests it could influence free testosterone fractions and suppress SHBG levels (Düğeroğlu, 2022).
  • Research has shown this compound's potential to induce hypoplasia in seminiferous tubules, suggesting adverse effects on testicular structure and sperm quality (Shittu et al., 2010).
  • In a study on mania related to this compound in a previously mentally healthy person, the drug was linked to psychiatric symptoms such as mania, highlighting the need for caution in its use and awareness of its psychotropic effects (Gahr et al., 2012).
  • The morphological changes in murine skeletal muscle in response to exercise and this compound have been studied, showing that both exercise and this compound cause significant hypertrophy of extrafusal muscle fibers, with a greater hypertrophy of Type I fibers. This study also noted changes in mitochondria, capillarity, and satellite cells, indicating the complex effects of this compound on muscle morphology (Fontana et al., 2010).

Mechanism of Action

Target of Action

Mesterolone, also known as Androviron, primarily targets the androgen receptor (AR) . The androgen receptor is a biological target of androgens like testosterone and dihydrotestosterone (DHT) . The role of the androgen receptor is to mediate the effects of androgens, which are essential for the development and maintenance of male sex characteristics and reproductive function .

Mode of Action

This compound interacts with its target, the androgen receptor, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of the body’s natural androgens . It has strong androgenic effects and weak anabolic effects, which make it useful for producing masculinization .

Biochemical Pathways

They modulate major neurotransmitter systems, promote the viability of neurons, play an important role in myelination, and influence cognitive processes .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It is administered orally . This compound has a bioavailability of 3%, and it binds to proteins at a rate of 98% (40% to Albumin, 58% to SHBG) . It is metabolized in the liver and has an elimination half-life of 12-13 hours . These properties impact the bioavailability of this compound, determining how much of the drug reaches the systemic circulation and how long it stays in the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its androgenic effects. It stimulates tissue receptors, promoting the growth and development of male sex organs and maintaining secondary sex characteristics in androgen-deficient males . In skeletal muscles, this compound induces satellite cell proliferation and myonuclear accretion, particularly in glycolytic fibers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chronic stress and drug abuse can progressively increase the susceptibility to neurodegenerative diseases . Furthermore, gene-environment interactions can have a significant impact on the effects of this compound . .

Future Directions

Testosterone and related steroids have been in some countries treated as controlled substances, which may affect the availability of these agents for patients who need them for therapeutic reasons . The advent of new treatment options has renewed interest in the management of male hypogonadism .

Biochemical Analysis

Biochemical Properties

Mesterolone plays a significant role in biochemical reactions by acting as an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and DHT . It interacts with various enzymes and proteins, including 3α-hydroxysteroid dehydrogenase, which inactivates it in skeletal muscles . Additionally, this compound binds to sex hormone-binding globulin (SHBG), which affects its bioavailability and activity . These interactions are crucial for its androgenic effects, which include promoting the growth and development of male sex organs and maintaining secondary sex characteristics .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce hypertrophy in glycolytic muscle fibers by increasing satellite cell proliferation and myonuclear accretion . This compound also affects cell signaling pathways, such as the Akt/mTOR pathway, which is involved in protein synthesis and cell growth . Furthermore, it impacts gene expression by binding to androgen receptors and altering the transcription of target genes . These effects collectively enhance muscle mass and strength, making this compound a popular choice among athletes and bodybuilders .

Molecular Mechanism

The mechanism of action of this compound involves its binding to androgen receptors in target tissues, forming a hormone-receptor complex that translocates to the nucleus and binds to specific DNA sequences . This binding regulates the transcription of genes involved in male sexual development and maintenance . This compound does not undergo aromatization to estrogen, which prevents estrogenic side effects . Additionally, it inhibits the enzyme 3α-hydroxysteroid dehydrogenase, reducing its own inactivation in skeletal muscles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under physiological conditions and does not degrade rapidly . Long-term exposure to this compound can lead to sustained increases in muscle mass and strength, as well as changes in lipid metabolism . Prolonged use may also result in adverse effects such as liver toxicity and cardiovascular issues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to improve muscle mass and strength without significant adverse effects . At high doses, it can cause toxic effects such as liver damage and alterations in lipid profiles . Threshold effects have been observed, where the benefits of this compound plateau at higher doses, and the risk of adverse effects increases .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes reduction by 3α-hydroxysteroid dehydrogenase . It is not a substrate for aromatase, so it does not convert to estrogen . The metabolic pathways of this compound involve its conversion to inactive metabolites, which are excreted in the urine . These pathways are crucial for regulating the bioavailability and activity of this compound in the body .

Transport and Distribution

This compound is transported in the bloodstream bound to sex hormone-binding globulin (SHBG) and albumin . This binding affects its distribution and bioavailability in tissues . This compound is distributed to androgen-responsive tissues, where it exerts its effects by binding to androgen receptors . The transport and distribution of this compound are essential for its therapeutic efficacy and safety .

Subcellular Localization

This compound is localized in the cytoplasm of target cells, where it binds to androgen receptors . The hormone-receptor complex then translocates to the nucleus, where it regulates gene transcription . This compound does not undergo significant post-translational modifications, but its activity is influenced by its binding to SHBG and other transport proteins . The subcellular localization of this compound is critical for its mechanism of action and therapeutic effects .

Properties

IUPAC Name

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYRZJKIQKRJCF-TZPFWLJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878533
Record name Mesterolone
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Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mesterolone
Source Human Metabolome Database (HMDB)
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CAS No.

1424-00-6
Record name 1α-Methyl-5α-androstan-17β-ol-3-one
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Record name Mesterolone
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Record name MESTEROLONE
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Melting Point

204 °C
Record name Mesterolone
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Studies on mice suggest that Mesterolone can influence muscle fiber type composition, particularly in the slow-twitch soleus muscle. Treatment led to a notable shift towards slower fiber types (IC, IIAC, IIAD, IID) and a decrease in the proportion of faster type IIA fibers. [] This transformation from faster to slower fiber types indicates potential alterations in muscle metabolic properties and contractile characteristics.

A: Yes, research suggests that this compound significantly upregulates both neuronal NOS (NOS I) and endothelial NOS (NOS III) in a muscle-specific manner. [] The degree of upregulation differed between soleus, tibialis anterior, and gastrocnemius muscles, highlighting potential variations in nitric oxide signaling pathways within distinct muscle phenotypes.

ANone: this compound (1α-methyl-17β-hydroxy-5α-androstan-3-one) has a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol.

A: While the provided abstracts don't detail specific spectroscopic data, this compound analysis frequently employs techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques provide information about the mass-to-charge ratio of the compound and its fragments, aiding in identification and structural characterization. [, , , ]

A: Yes, at least one study employed quantum chemical calculations to assess the reactivity of this compound under different stress conditions. [] These calculations can provide valuable insights into the molecule's electronic structure, stability, and potential degradation pathways.

A: As a synthetic androgen, this compound's structure closely resembles that of testosterone. The presence of the 1α-methyl group is crucial for its oral bioavailability and resistance to metabolic breakdown. Studies comparing the relative binding affinity of different anabolic-androgenic steroids have shown that this compound exhibits strong binding to androgen receptors, although its affinity is lower than that of methyltrienolone. []

A: Research has investigated the use of cyclodextrin complexation to improve this compound's solubility and dissolution rate. [] Formulating this compound with β-cyclodextrin or hydroxypropyl-β-cyclodextrin led to a significant enhancement in its dissolution, potentially improving its bioavailability.

A: this compound undergoes metabolism primarily in the liver, resulting in various phase I and phase II metabolites. These metabolites are subsequently excreted in urine, primarily as glucuronide and sulfate conjugates. [, , ] The detection of these metabolites in urine forms the basis for doping control analysis.

A: The detection window for this compound and its metabolites varies depending on the specific metabolites analyzed and the analytical techniques employed. While some metabolites, like the main glucuronide conjugate, might be detectable for a shorter period, research has identified long-term sulfated metabolites that can be detected for extended durations, up to 9 days or even longer in some cases. [, , , ]

A: Yes, several studies have investigated the potential antidepressant effects of this compound. One study suggested that high doses of this compound might possess antidepressant properties based on computer EEG (CEEG) profiles. [] Another study compared this compound to amitriptyline, a standard antidepressant, and found both drugs to be equally effective in reducing depressive symptoms, with this compound producing fewer side effects. []

A: A study on rats indicated that this compound treatment could reverse the decrease in Bcl-2 (an antiapoptotic protein) expression in penile and prostate tissues following castration. [] This finding suggests that this compound might influence cellular survival pathways in these tissues.

A: While the provided abstracts don't detail specific cardiac risks associated with this compound, research on other anabolic androgenic steroids highlights potential cardiovascular adverse effects. One study using a mouse model found that this compound administration, particularly in sedentary mice, led to pathogenic cardiac hypertrophy, an abnormal enlargement of the heart muscle, which can increase the risk of heart failure. []

A: A study on rats indicated that chronic this compound intake could influence the postmortem changes observed in heart tissue. [] this compound-treated rats exhibited alterations in energy content, oxidative status, and histological architecture of cardiac muscle during the early postmortem interval, which could complicate the determination of the postmortem interval in forensic investigations.

A: Yes, research has identified novel long-term metabolites of this compound in urine, specifically sulfated conjugates, that exhibit extended detection windows compared to the traditionally monitored metabolites. [, , ] These sulfated metabolites show promise as potential biomarkers for doping control analysis, enhancing the ability to detect this compound misuse retrospectively.

ANone: A range of analytical techniques has been utilized to characterize, quantify, and monitor this compound in various matrices. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for identifying and quantifying this compound and its metabolites in urine samples, particularly in doping control analysis. [, , ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity for detecting this compound and its metabolites, including intact phase II conjugates, in urine samples. [, , ]
  • Thin-Layer Chromatography (TLC): TLC, often coupled with densitometry, provides a simple and cost-effective method for analyzing this compound in bulk material and pharmaceutical formulations. [, ]

A: Yes, derivatization techniques, such as using Girard Reagent T (GRT), have been employed to improve the detection and identification of this compound metabolites in LC-MS analysis. [] Derivatization can enhance the ionization efficiency and fragmentation patterns of the analytes, leading to increased sensitivity and selectivity.

A: this compound exhibits poor water solubility, which can impact its dissolution rate and bioavailability. Research has shown that complexation with cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can significantly enhance this compound's solubility and dissolution rate. [] The molar ratio of this compound to cyclodextrin, the type of cyclodextrin used, and the preparation method influence the extent of dissolution enhancement.

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